Excited-State Proton Transfer (ESPT) Activity: 7-Amino-2-naphthol Exhibits Drastic Photoacidity Suppression Compared to Other 7-Substituted Analogs
7-Amino-2-naphthol (7N2OH) demonstrates a remarkably high excited-state pKa (pKa*) of 9.6 ± 0.2 in its neutral amino (NH2) form, indicating extremely weak photoacidity, in stark contrast to its protonated form (NH3+) which shows a pKa* of 1.1 ± 0.2 [1]. This behavior is unique among 7-substituted-2-naphthols; for example, the analogous 7-methoxy-2-naphthol (7OMe2OH) does not show this suppression and has a pKa* of 2.7 ± 0.1 [1].
| Evidence Dimension | Excited-state acidity constant (pKa*) |
|---|---|
| Target Compound Data | pKa* = 9.6 ± 0.2 (neutral form, NH2); pKa* = 1.1 ± 0.2 (protonated form, NH3+) |
| Comparator Or Baseline | 7-Methoxy-2-naphthol (7OMe2OH): pKa* = 2.7 ± 0.1; 2-Naphthol (parent): pKa* ≈ 2.8 |
| Quantified Difference | ΔpKa* ≥ 6.9 units (neutral form vs. 7OMe2OH) |
| Conditions | Time-resolved emission spectroscopy in aqueous solution; data supported by TD-DFT and EOM-CCSD calculations with explicit water molecules. |
Why This Matters
This vast difference in photoacidity makes 7-amino-2-naphthol a unique 'photo-base' or a probe for studying ESPT mechanisms where proton transfer is highly suppressed, whereas the methoxy analog would function as a conventional photoacid.
- [1] Cotter, L. F., et al. (2019). Divergent Hammett Plots of the Ground- and Excited-State Proton Transfer Reactions of 7-Substituted-2-Naphthol Compounds. Journal of Physical Chemistry B, 123(19), 4301-4310. View Source
